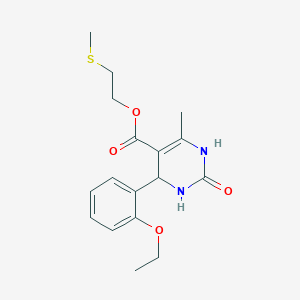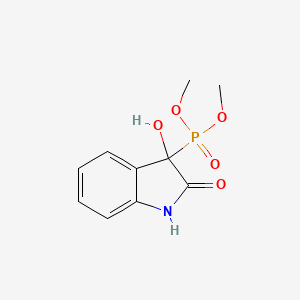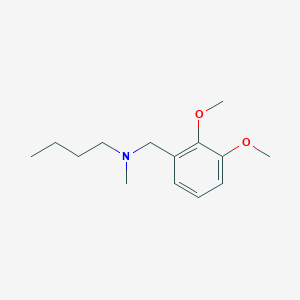![molecular formula C22H27ClN4O B5073873 (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5073873.png)
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule featuring a unique tricyclic structure. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a diazatricyclo-undecanone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazatricyclo Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a chlorophenyl halide and a Lewis acid catalyst.
Attachment of the Pyrazolyl Group: This can be done via a condensation reaction between a hydrazine derivative and an appropriate diketone or aldehyde.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Using high-throughput screening to identify the best solvents, temperatures, and catalysts.
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conducted in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which (1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Influence on Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can be compared with other similar compounds, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
(3-Chloropropyl)trimethoxysilane: Utilized in surface modification and material science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .
Eigenschaften
IUPAC Name |
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(3-propan-2-yl-1H-pyrazol-5-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c1-14(2)18-11-19(25-24-18)20-10-16-13-26(12-15-5-3-6-17(23)9-15)21(28)22(16)7-4-8-27(20)22/h3,5-6,9,11,14,16,20H,4,7-8,10,12-13H2,1-2H3,(H,24,25)/t16-,20-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSQZKBKZTXGK-BUKVSMQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NNC(=C1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,4-trifluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)-1-butanamine](/img/structure/B5073803.png)
![1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B5073805.png)

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B5073825.png)
![2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5073829.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5073837.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5073844.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5073845.png)



![5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde](/img/structure/B5073879.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5073884.png)
![5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B5073901.png)
